![molecular formula C10H11N3 B2756460 1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole CAS No. 27285-86-5](/img/structure/B2756460.png)
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole
Übersicht
Beschreibung
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a corticotropin-releasing factor-1 (CRF-1) receptor antagonist, which makes it a promising candidate for the treatment of stress-related disorders .
Wirkmechanismus
Target of Action
The primary targets of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole are serotonin 5-HT2 and purine P2Y1 receptors . These receptors play crucial roles in various physiological processes. The serotonin 5-HT2 receptor is involved in the regulation of mood, anxiety, feeding, and reproductive behavior, while the purine P2Y1 receptor is implicated in platelet aggregation and vasodilation .
Mode of Action
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole interacts with its targets by exhibiting antagonist activity . This means it binds to these receptors and blocks their activation by endogenous ligands, thereby inhibiting the physiological responses they would normally trigger .
Biochemical Pathways
The compound’s interaction with serotonin 5-HT2 and purine P2Y1 receptors affects several biochemical pathways. For instance, by blocking the serotonin 5-HT2 receptor, it can influence the serotonergic signaling pathway, potentially leading to changes in mood and behavior . Similarly, its antagonistic action on the purine P2Y1 receptor can affect the purinergic signaling pathway, which could result in altered platelet aggregation and vasodilation .
Result of Action
The molecular and cellular effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole’s action are primarily related to its antagonistic activity on serotonin 5-HT2 and purine P2Y1 receptors. By blocking these receptors, it can inhibit platelet aggregation, exhibit antiarrhythmic activity, and even show hypoglycemic effects . Some derivatives of this compound have also demonstrated antioxidant properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole. For instance, the pH of the environment can affect the compound’s structure and, consequently, its interaction with its targets . Moreover, factors like temperature and solvent used can influence the compound’s synthesis and subsequent reactions .
Biochemische Analyse
Biochemical Properties
2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been found to interact with various enzymes and proteins . For instance, it has been suggested that this compound exhibits antagonist activity with respect to serotonin 5-HT2 and purine P2Y1 receptors . The nature of these interactions is likely due to the structural similarity of this compound to amino acids .
Cellular Effects
In terms of cellular effects, 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole has been shown to possess antiaggregant properties and antiarrhythmic activity . It also exhibits antioxidant and hypoglycemic effects . These effects suggest that this compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, docking analysis revealed that residue Glu196 and Lys334 were involved in hydrogen bonding and Trp9 in Π- Π stacking .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole in animal models, it is known that benzimidazole derivatives exhibit various types of activity, and their effectiveness often exceeds that of known drugs .
Metabolic Pathways
Given its structural similarity to amino acids, it is plausible that it could interact with enzymes or cofactors involved in amino acid metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzimidazole with esters of substituted cinnamic acids and arylidene derivatives of Meldrum’s acid. This reaction typically occurs at elevated temperatures ranging from 140°C to 200°C .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be scaled up for industrial applications. The choice of reagents and reaction conditions would be optimized for large-scale production to ensure cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products .
Wissenschaftliche Forschungsanwendungen
Corticotropin-Releasing Factor 1 Receptor Antagonism
Recent studies have identified derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole as promising candidates for the treatment of stress-related disorders. These compounds act as antagonists to the corticotropin-releasing factor 1 receptor (CRF-1), which plays a crucial role in the body’s response to stress. The antagonistic activity of these derivatives has been validated through various computational and experimental methods.
- Binding Affinity : For instance, compound B18 demonstrated excellent binding affinity towards the CRF-1 protein with an IC50 value of 7.1 nM, indicating its potential as a lead compound for further development in treating stress-induced conditions .
- Molecular Dynamics and Docking Studies : Molecular docking studies have revealed key interactions between the compound and critical amino acid residues in the CRF-1 receptor. Notably, hydrogen bonds with residues like Glu196 and Lys334 were observed, which are essential for the stability and efficacy of the binding interaction .
Structural Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been instrumental in optimizing the pharmacological properties of these compounds.
- Electrostatic Properties : The presence of electronegative substituents at specific positions on the benzimidazole core has been shown to enhance binding activity and metabolic stability. For example, the introduction of chlorine at the 9-position significantly improved binding affinity .
- QSAR Modeling : Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of new derivatives based on their structural features. The best QSAR models achieved high correlation coefficients (r² = 0.8039) and predictive capabilities (q² = 0.6311), allowing for informed design of new compounds with enhanced efficacy against CRF-1 .
Case Studies and Experimental Findings
Several case studies have been documented that illustrate the efficacy of this compound derivatives:
Compound | IC50 (nM) | Binding Affinity | Comments |
---|---|---|---|
B18 | 7.1 | High | Promising lead for CRF-1 antagonism |
B2 | 18 | Moderate | Electronegativity enhances activity |
B3 | 11 | High | Potent antagonist with favorable SAR |
Cytotoxicity Studies
In addition to their role as CRF-1 antagonists, some derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines. The cytotoxic profile was assessed using MTT assays across different cell lines:
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure that serves as a precursor for more complex derivatives.
Pyrimido[1,2-a]benzimidazole: A related compound with similar pharmacological properties but different structural features.
2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: An oxidized derivative with distinct chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific interactions with the CRF-1 receptor and its potential therapeutic applications.
Biologische Aktivität
1,2,3,4-Tetrahydropyrimido[1,2-a]benzimidazole is a significant compound in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a fused ring structure that combines elements of pyrimidine and benzimidazole. This unique configuration contributes to its biological activity. The synthesis typically involves multi-step organic reactions, often starting from 2-aminobenzimidazole and various substituted reagents to form the tetrahydropyrimidine ring .
Antagonistic Activity
Research indicates that derivatives of this compound exhibit promising antagonistic activity against the corticotropin-releasing factor 1 (CRF-1) receptor. This receptor plays a crucial role in stress response and anxiety disorders. For instance:
- Lead Compound Activity : A specific derivative (compound 2e) demonstrated potent binding affinity with an IC50 value of 7.1 nM for the CRF-1 receptor .
- Structure-Activity Relationship (SAR) : Further modifications to the compound's structure have led to improved binding profiles and pharmacokinetics. For example, compound 42c-R showed an IC50 of 58 nM with good oral bioavailability in rat models .
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of these derivatives:
- In Vitro Studies : Compounds derived from this scaffold have shown significant antibacterial activity against various pathogens. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans respectively .
- Comparative Analysis : The antibacterial efficacy of these compounds was often compared favorably against standard antibiotics such as ampicillin and ciprofloxacin.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and π-π stacking interactions with key residues in the CRF-1 receptor, stabilizing the ligand-receptor complex .
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in disease pathways, leading to effects such as apoptosis in cancer cells or modulation of inflammatory responses.
Study 1: CRF-1 Receptor Antagonism
In a study aimed at developing CRF-1 receptor antagonists:
- A series of derivatives were synthesized and evaluated for their binding affinity.
- The most effective compounds were identified based on their IC50 values and pharmacokinetic profiles.
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties:
- Various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria.
- Results indicated that certain compounds displayed superior activity compared to established antibiotics.
Data Summary
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-2,4-5H,3,6-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZPLQTNYSOCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC3=CC=CC=C3N2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the primary pharmacological activities exhibited by 2,3,4,10-Tetrahydropyrimido[1,2-a]benzimidazole derivatives?
A1: Research indicates that various derivatives of this compound class demonstrate a range of pharmacological activities. Specifically, studies have shown promising results in the following areas:
- Antiarrhythmic activity: These compounds may help regulate irregular heartbeats. [, ]
- Antiaggregant activity: They exhibit potential in preventing platelet aggregation, which is crucial in preventing blood clot formation. [, , ]
- Hemorheological properties: These compounds can influence blood flow and viscosity, potentially addressing circulatory issues. [, ]
- Spasmolytic activity: They may act as muscle relaxants, particularly on smooth muscle tissue. []
- Blood glucose regulation: Some derivatives show potential in influencing blood sugar levels. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.